molecular formula C14H8Cl2N2O2S2 B5131186 2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole

2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole

Cat. No. B5131186
M. Wt: 371.3 g/mol
InChI Key: QNGBZYVTMDPMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. It has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole is its wide range of potential applications in scientific research. Its ability to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties makes it a versatile compound for drug discovery and development. However, its potential toxicity and limited solubility in aqueous solutions can present challenges in lab experiments.

Future Directions

There are several future directions for the study of 2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole. One potential direction is the further investigation of its potential use in the treatment of neurological disorders. Additionally, its potential use in combination with other compounds for cancer treatment should be explored. Further optimization of the synthesis method to improve yield and purity can also be studied. Finally, the potential toxicity and environmental impact of this compound should be thoroughly investigated.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole involves the reaction of 2,6-dichlorobenzyl chloride with potassium thioacetate to form 2-(2,6-dichlorobenzylthio)acetic acid. This intermediate is then reacted with nitrous acid to form the final product, this compound. The synthesis method has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties, making it a promising candidate for drug discovery and development. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S2/c15-10-2-1-3-11(16)9(10)7-21-14-17-12-5-4-8(18(19)20)6-13(12)22-14/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBZYVTMDPMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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